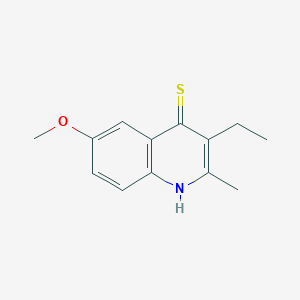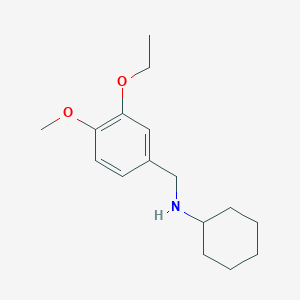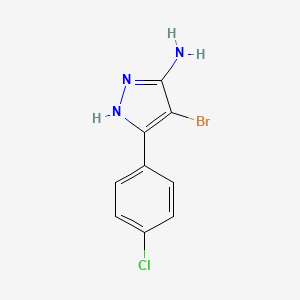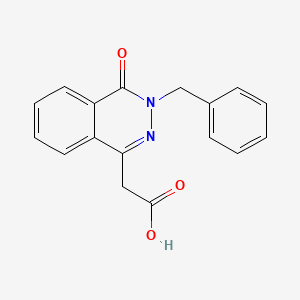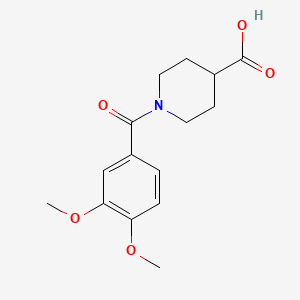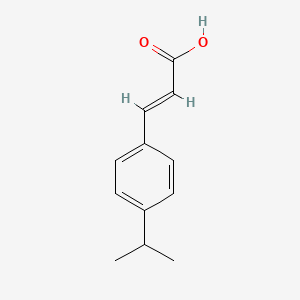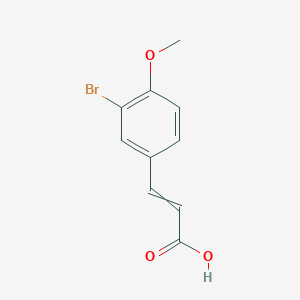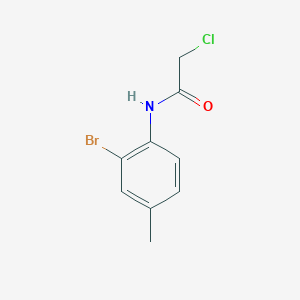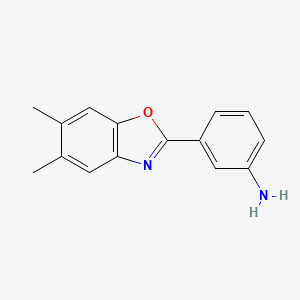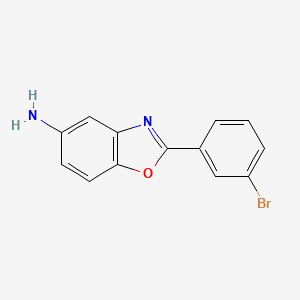![molecular formula C14H15NO2S B1331300 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid CAS No. 330832-52-5](/img/structure/B1331300.png)
3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives and their synthesis, which can be related to the compound due to the quinoline core structure. Quinoline derivatives are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method is the visible-light-induced multicomponent cascade cycloaddition, which involves N-propargyl aromatic amines, diaryliodonium salts, and sulfur dioxide to rapidly access 3-arylsulfonylquinoline derivatives . This method is efficient and exhibits good substrate scope and functional group tolerance. Another approach is the use of Bronsted acidic ionic liquids as catalysts for the one-pot condensation of arylaldehydes, dimedone, β-ketoesters, and ammonium acetate to prepare hexahydroquinolines . These methods highlight the versatility and efficiency of synthesizing quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be functionalized at various positions to yield different derivatives. The structure of these derivatives can be analyzed using spectroscopic methods such as FT-IR, 1H and 13C NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the quinoline nucleus.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions due to their reactive sites. For instance, the synthesis of 3-arylsulfonylquinoline derivatives involves the formation of C-S bonds . The presence of sulfanyl groups, as in the compound of interest, suggests potential reactivity towards electrophiles and nucleophiles, which can be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by the substituents attached to the quinoline core. Ionic liquids containing quinoline moieties, for example, have been shown to possess high thermal stability and can be recycled without significant loss of activity . The spectrophotometric determination of thallium with a quinoline-based reagent indicates the potential of these compounds to form stable complexes with metals, which is relevant for analytical applications .
Applications De Recherche Scientifique
Antibiotic Development
3-Quinolin-4-one propanoic acids, closely related to 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid, have been identified as prospective scaffolds for creating antimicrobial drugs. This is due to their molecular similarity with fluoroquinolone antibiotics. Analytical methods for quality control of these compounds, considered promising active pharmaceutical ingredients, have been analyzed and tested, highlighting the potential of these compounds in antibiotic development (Zubkov et al., 2016).
Immunostimulatory Properties
Derivatives of 2-amino-3-(purin-9-yl)propanoic acids, which include similar sulfanyl groups, have shown significant immunostimulatory and immunomodulatory potency. Some of these compounds notably enhanced the secretion of chemokines RANTES and MIP-1alpha, indicating their potential in immunological research and therapy (Doláková et al., 2005).
Blood Coagulation
Research on 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides, which share a structural similarity with 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid, has shown their influence on blood coagulation. The studies found these compounds to be hemostatics, with some variants exhibiting the ability to decrease blood coagulation time significantly (Limanskii et al., 2009).
Green Chemistry Applications
The synthesis of bis(2-aryl-4-arylquinolin-3-yl)sulfanes, which are structurally related to 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid, has been carried out under green chemistry principles. These compounds demonstrate the potential of such quinoline derivatives in sustainable chemical processes (Paul et al., 2011).
Catalytic Applications
The compound sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, which utilizes a similar sulfanyl group, has been employed as a catalyst in various chemical reactions, demonstrating the utility of such compounds in catalysis (Niknam & Saberi, 2009).
Propriétés
IUPAC Name |
3-(4,6-dimethylquinolin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-3-4-12-11(7-9)10(2)8-13(15-12)18-6-5-14(16)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHJKPVJUIMED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352564 |
Source


|
| Record name | 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid | |
CAS RN |
330832-52-5 |
Source


|
| Record name | 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

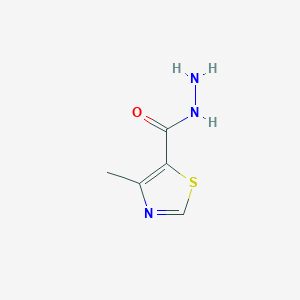
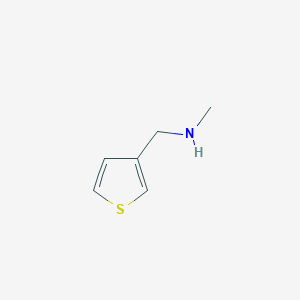
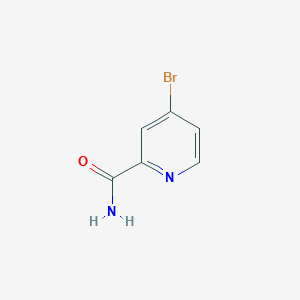
![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)
